![molecular formula C18H18N2O3 B3947535 1-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone](/img/structure/B3947535.png)
1-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone
Descripción general
Descripción
The compound “1-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . Benzimidazole derivatives are known for their broad range of chemical and biological properties . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In some cases, this ring closure is followed by extensive derivatization of the ring system . For example, 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine have been used as reactive intermediates in the synthesis of new benzamidine derivatives .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be established using various spectroscopic techniques like IR, NMR and HRMS . For instance, the structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For example, the 1H NMR spectrum of a benzimidazole derivative showed nine aromatic protons appeared as a multiplet in the range of δ 7.23–7.84 ppm .Mecanismo De Acción
Target of Action
The primary target of this compound is related to the benzimidazole moiety, a five-membered heterocyclic structure that is known to interact with a broad range of biological targets . Benzimidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the hydroxypropoxy group in the structure may also influence the compound’s interaction with its targets.
Biochemical Pathways
These could potentially include pathways related to cell division, protein synthesis, and enzymatic activity .
Pharmacokinetics
Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with benzimidazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules or compounds in the environment could potentially interact with the compound and influence its efficacy and stability .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic benefits in various fields of medicine. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 1-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone. One area of research could focus on further understanding the mechanism of action of this compound and its interactions with various receptors in the body. Another area of research could focus on the potential therapeutic benefits of this compound in various fields of medicine, including cancer research, neurology, and cardiovascular diseases. Additionally, research could focus on the development of new analogs of this compound with improved therapeutic properties and reduced toxicity.
Aplicaciones Científicas De Investigación
1-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and cardiovascular diseases. This compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurology, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system.
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)14-6-8-16(9-7-14)23-11-15(22)10-20-12-19-17-4-2-3-5-18(17)20/h2-9,12,15,22H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIVRPZAJDBNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3947465.png)
![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947474.png)
![1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B3947488.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3947491.png)
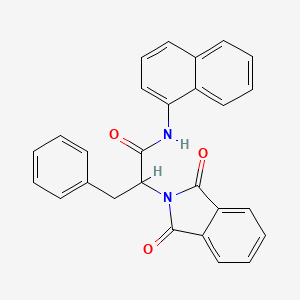

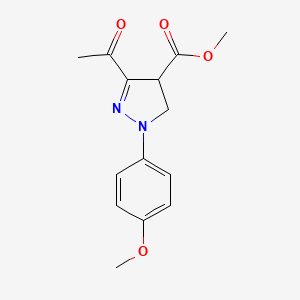
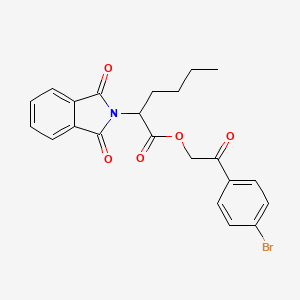
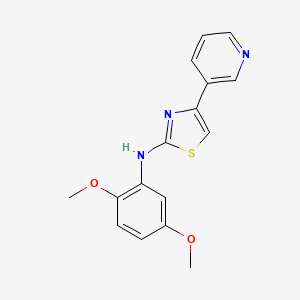
![4-{[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B3947537.png)

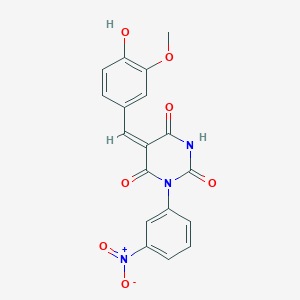
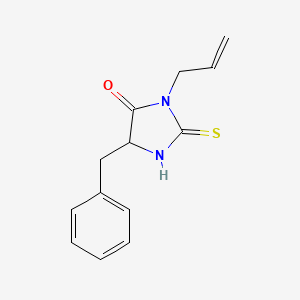
![4-butyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B3947556.png)